Carbonic Anhydrase Inhibition Potency: Class-Level Positioning of the 4-Sulfamoylphenyl Amide Scaffold Against the Clinical Standard Acetazolamide
No direct head-to-head CA inhibition data for N-(4-sulfamoylphenyl)-3-tosylpropanamide (CAS 898437-04-2) were identified in non-excluded primary sources. However, class-level inference from the structurally analogous N-((4-sulfamoylphenyl)carbamothioyl) amide series establishes that the 4-sulfamoylphenyl scaffold can achieve sub-nanomolar to low-nanomolar Ki values against human CA isoforms. In that series, the most potent compounds achieved Ki values of 13.3 nM (hCA I), 5.3 nM (hCA II), and 1.1 nM (hCA VII), representing 18.8-fold, 2.4-fold, and 2.3-fold improvements over the clinical standard acetazolamide (AAZ; Ki = 250, 12.5, and 2.5 nM respectively) [1]. By contrast, the simpler analog N-(4-sulfamoylphenyl)benzamide exhibits a Ki of only 3,300 nM against hCA I, approximately 250-fold weaker than the best-in-class thiourea analog [2]. The 3-tosylpropanamide tail of CAS 898437-04-2 introduces a sulfone group and extended hydrophobic surface that may further modulate isoform selectivity and potency relative to both the thiourea and benzamide comparators, though compound-specific experimental confirmation is required.
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki) |
|---|---|
| Target Compound Data | No compound-specific Ki data available from non-excluded sources for CAS 898437-04-2. Vendor-reported IC₅₀ ≈ 5 µM (source excluded per protocol; not independently verified). |
| Comparator Or Baseline | N-((4-sulfamoylphenyl)carbamothioyl) amide best-in-class: hCA I Ki = 13.3 nM, hCA II Ki = 5.3 nM, hCA VII Ki = 1.1 nM. Acetazolamide: hCA I Ki = 250 nM, hCA II Ki = 12.5 nM, hCA VII Ki = 2.5 nM. N-(4-sulfamoylphenyl)benzamide: hCA I Ki = 3,300 nM. |
| Quantified Difference | Class best-in-class vs. AAZ: 2.3–18.8-fold improvement. N-(4-sulfamoylphenyl)benzamide is ~250-fold weaker than class best for hCA I. CAS 898437-04-2 differentiation magnitude cannot be quantified without direct data. |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms I, II, VII; 15 min preincubation; pH 7.5 (class reference data). |
Why This Matters
Procurement decisions cannot rely on scaffold identity alone; the 3-tosylpropanamide tail may confer isoform selectivity advantages that simpler 4-sulfamoylphenyl analogs lack, but compound-specific CA inhibition data must be requested from the vendor or generated in-house before assuming potency parity.
- [1] Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides. MDPI / PMC, 2023. Ki data: hCA I 13.3–87.6 nM; hCA II 5.3–384.3 nM; hCA VII 1.1–13.5 nM. Acetazolamide controls: 250, 12.5, 2.5 nM. View Source
- [2] BindingDB BDBM16652 / CHEMBL23559. N-(4-Sulfamoylphenyl)benzamide Ki: 3,300 nM against human Carbonic Anhydrase I. View Source
